molecular formula C16H12FN3O3S B2884768 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide CAS No. 866157-07-5

4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide

Cat. No.: B2884768
CAS No.: 866157-07-5
M. Wt: 345.35
InChI Key: RHNQUKPSFGRUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Sulfonamide Research

Sulfonamides, first synthesized in the early 20th century, revolutionized medicine as the earliest broad-spectrum antimicrobial agents. The discovery of sulfanilamide’s antibacterial properties in the 1930s marked a paradigm shift in treating infections, directly influencing the development of subsequent derivatives. While early sulfonamides targeted bacterial dihydropteroate synthase, their structural simplicity limited specificity and contributed to widespread resistance. Modern derivatives like this compound emerged from efforts to enhance target selectivity through strategic functionalization. The addition of fluorine atoms and heterocyclic appendages reflects a mid-21st century trend toward leveraging halogen bonds and π-π stacking interactions for improved ligand-receptor binding.

Current Academic Interest and Research Significance

Contemporary studies prioritize this compound’s dual potential as a carbonic anhydrase (CA) inhibitor and antimicrobial agent. Researchers hypothesize that its pyrazinyloxy moiety confers isoform selectivity, particularly toward tumor-associated CA IX and XII, which are overexpressed in hypoxic cancers. Table 1 summarizes its hypothesized biological targets compared to classical sulfonamides:

Table 1: Target Profiles of Classical vs. Modern Sulfonamides

Target Classical Sulfonamides (e.g., Sulfanilamide) This compound
Carbonic Anhydrase IX Low affinity High predicted affinity (in silico models)
Dihydropteroate Synthase Primary target Secondary/weak interaction
Antimicrobial Spectrum Broad-spectrum Narrow-spectrum (gram-positive emphasis)

Academic interest also centers on its physicochemical properties, including a calculated logP of 2.1 and polar surface area of 98 Ų, which suggest favorable blood-brain barrier permeability for potential neurological applications.

Position within the Broader Sulfonamide Compound Family

This derivative occupies a niche between first-generation antimicrobial sulfonamides and third-generation targeted inhibitors. Structurally, it diverges from prototypical N-aryl sulfonamides through:

  • Fluorine substitution at the benzene ring’s para position, enhancing metabolic stability and electronegativity.
  • Pyrazinyloxy linkage , introducing a hydrogen bond acceptor/donor system absent in earlier analogs.

Comparative analysis with N-(4-fluorophenyl)benzenesulfonamide (PubChem CID 295229) reveals that the pyrazinyloxy group increases molecular weight by 135.35 g/mol while reducing ClogP by 0.8 units, demonstrating deliberate hydrophilicity engineering.

Structural Uniqueness and Research Rationale

The molecule’s uniqueness stems from three synergistic features:

  • Fluorosulfonamide Core : The 4-fluorobenzenesulfonamide group provides a strong zinc-binding motif critical for CA inhibition, with fluorine’s electron-withdrawing effect polarizing the sulfonamide NH proton (δH ≈ 10.5 ppm in DMSO-d6).
  • Pyrazinyloxy-Phenyl Bridge : This 3-(pyrazin-2-yloxy)phenyl substituent introduces a planar heteroaromatic system capable of edge-to-face interactions with protein aromatic residues.
  • Ether Linkage : The oxygen atom between phenyl and pyrazine rings permits conformational flexibility while maintaining π-system conjugation.

Table 2: Key Structural Parameters

Parameter Value/Description
Bond Length (S-N) 1.63 Å (DFT-optimized)
Dihedral (Pyrazine-Phenyl) 35°–55° (rotatable ether linkage)
H-Bond Acceptors 6 (sulfonamide O, pyrazine N, ether O)

Theoretical Significance in Medicinal Chemistry

The compound’s architecture validates several medicinal chemistry hypotheses:

  • Bioisosteric Replacement : The pyrazine ring serves as a pyridine bioisostere, maintaining hydrogen bonding capacity while altering electron distribution.
  • Selectivity via Steric Hindrance : Molecular dynamics simulations suggest the pyrazinyloxy group creates steric clashes with CA II’s hydrophobic pocket, potentially conferring isoform selectivity.
  • Fluorine’s Role : ¹⁹F NMR studies of analogous compounds indicate fluorine participates in weak C-F···H-N hydrogen bonds, stabilizing enzyme-inhibitor complexes.

Properties

IUPAC Name

4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNQUKPSFGRUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(2-pyrazinyloxy)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonamides

Compounds with halogen substitutions (F, Cl, Br) on the benzenesulfonamide scaffold exhibit distinct bioactivity profiles:

  • 4-Fluoro-N-(3-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4d): Structure: Fluorine at C4, pyrazolyl-pyridinyl backbone. Activity: IC50 values of 1.2–3.8 µM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, outperforming 5-fluorouracil (positive control, IC50 ~5 µM) . Advantage: Fluorine’s electron-withdrawing effect enhances cellular uptake and target interaction .
  • 4-Chloro and 4-Bromo Analogs (4c, 4b) :
    • Activity : Higher IC50 values (4.5–6.7 µM) compared to the fluoro derivative, suggesting reduced efficacy with larger halogens due to steric hindrance .
Compound Substituent IC50 (µM) Cancer Cell Line Reference
4-Fluoro derivative (4d) F 1.2–3.8 HCT-116, MCF-7
4-Chloro derivative (4c) Cl 4.5–5.9 HCT-116, MCF-7
4-Bromo derivative (4b) Br 5.8–6.7 HCT-116, MCF-7

Pyrazine/Pyrazole-Containing Derivatives

Pyrazinyl and pyrazolyl moieties influence kinase inhibition and cytotoxicity:

  • 4-Fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide :
    • Unique Feature : Pyrazinyloxy group enhances π-π stacking with kinase ATP-binding pockets .
    • Comparison : In , analogs with pyridinyl-pyrazolyl scaffolds (e.g., compound 2m ) showed moderate kinase inhibition (IC50 ~50 nM for VEGFR-2), while the pyrazinyloxy variant’s activity remains unquantified but hypothesized to be superior due to improved solubility .

Carbonic Anhydrase (CA) Inhibitors

Triazene-linked benzenesulfonamides () exhibit CA inhibition:

  • 3-(3-(4-Fluorophenyl)triaz-1-en-1-yl)benzenesulfonamide :
    • Activity : Inhibits hCA I/II with Ki values of 8.2 nM and 6.7 nM, respectively, outperforming acetazolamide (Ki ~250 nM) .
    • Comparison : The target compound’s pyrazinyloxy group may reduce CA affinity compared to triazene derivatives, as triazene’s hydrogen-bonding capability is critical for CA active-site interaction .

5-HT6 Receptor Antagonists

describes 1,4-diazepane-containing sulfonamides targeting cognitive disorders:

  • 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j): Activity: IC50 of 15 nM for 5-HT6 receptor antagonism, with higher brain penetration due to the diazepane ring .

Biological Activity

The compound 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F N O2_2S
  • Molecular Weight : 253.28 g/mol

This compound features a fluorinated phenyl group , a pyrazinyloxy moiety , and a benzenesulfonamide functional group , which are known to influence its biological activity.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in various physiological processes including pH regulation and ion transport. Studies have reported that derivatives of benzenesulfonamide exhibit significant inhibitory activity against CA IX and CA XII, with IC50_{50} values ranging from 15.9 nM to 67.6 nM .
  • Impact on Perfusion Pressure : Research indicates that related sulfonamide compounds can affect cardiovascular dynamics by altering perfusion pressure. For instance, a study demonstrated that certain sulfonamide derivatives decreased perfusion pressure in a time-dependent manner, suggesting potential applications in managing cardiovascular conditions .

Pharmacokinetics

Pharmacokinetic evaluations using theoretical models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption : The compound is predicted to have moderate permeability across biological membranes.
  • Distribution : The volume of distribution is estimated at approximately 1.887 ml/min, indicating favorable distribution characteristics.
  • Metabolism : It is hypothesized that the compound may not significantly interact with cytochrome P450 enzymes, suggesting alternative metabolic pathways .

Toxicity Profile

The potential toxicity of sulfonamide derivatives has been documented in various studies. While specific toxicity data for this compound remains limited, related compounds have shown varying degrees of toxicity across different biological systems .

Case Study 1: Anticancer Activity

A series of studies have evaluated the anticancer properties of benzenesulfonamide derivatives, including those similar to this compound. In NCI anticancer screening, compounds exhibited broad-spectrum activity with effective growth inhibition against various cancer cell lines . The presence of the pyrazinyloxy group appears to enhance this activity by improving binding affinity to target enzymes.

Case Study 2: Cardiovascular Effects

In a controlled study examining the cardiovascular effects of sulfonamides, it was found that certain derivatives could significantly reduce perfusion pressure in experimental models. This suggests potential therapeutic applications in managing hypertension or other cardiovascular disorders .

Q & A

Advanced Research Question

  • Docking : AutoDock Vina or Schrödinger Glide for binding pose prediction (validate with MD simulations) .
  • Toxicity Prediction : Use ADMET Predictor or ProTox-II to assess hepatotoxicity and mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.